molecular formula C16H15NO4 B2568332 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-3-yl)methanone CAS No. 2034563-15-8

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-3-yl)methanone

Cat. No. B2568332
CAS RN: 2034563-15-8
M. Wt: 285.299
InChI Key: NRBVOVCXKDPKCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed and synthesized .


Molecular Structure Analysis

The molecular structure of similar compounds consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The compound has been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C16H15NO4. The molecular weight is 285.299.

Future Directions

These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-16(13-4-6-19-9-13)17-5-3-12(8-17)11-1-2-14-15(7-11)21-10-20-14/h1-2,4,6-7,9,12H,3,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBVOVCXKDPKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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